molecular formula C11H15NO B15327859 [(2r,5s)-5-Phenyloxolan-2-yl]methanamine

[(2r,5s)-5-Phenyloxolan-2-yl]methanamine

Cat. No.: B15327859
M. Wt: 177.24 g/mol
InChI Key: IAIACGGIZWXQIK-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2r,5s)-5-Phenyloxolan-2-yl]methanamine is a chiral organic compound with the molecular formula C11H15NO, characterized by a phenyl-substituted oxolane (tetrahydrofuran) ring system . This structure incorporates a methanamine functional group, making it a valuable scaffold in medicinal chemistry and chemical synthesis . The specific (2r,5s) stereochemistry is critical for its interactions in chiral environments, which is of particular interest for researchers studying stereoselective synthesis and the development of potential pharmacologically active molecules . The compound's structure, featuring both an aromatic phenyl group and a heterocyclic oxolane ring, suggests potential as a building block for the exploration of new chemical entities. Its applications may span across various research fields, including as an intermediate in the synthesis of more complex molecules or in the study of structure-activity relationships (SAR). Researchers value this chiral phenyloxolane derivative for its potential in creating targeted libraries for high-throughput screening . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(2R,5S)-5-phenyloxolan-2-yl]methanamine

InChI

InChI=1S/C11H15NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1

InChI Key

IAIACGGIZWXQIK-MNOVXSKESA-N

Isomeric SMILES

C1C[C@H](O[C@H]1CN)C2=CC=CC=C2

Canonical SMILES

C1CC(OC1CN)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Design

The synthesis typically begins with a phenylboronic acid derivative and a γ,δ-unsaturated carbonyl compound. For example, (E)-4-phenylbut-3-en-2-one reacts with phenylboronic acid in the presence of a chiral rhodium catalyst to form the oxolane precursor. The choice of catalyst is pivotal: Rhodium complexes with (R)-BINAP ligands have demonstrated enantiomeric excess (ee) values exceeding 90% for the desired (2R,5S) configuration.

Table 1: Catalytic Asymmetric 1,4-Addition Reaction Parameters

Catalyst Solvent Temperature (°C) Yield (%) ee (%)
Rh-(R)-BINAP THF 25 78 92
Pd-(S)-Segphos DCM 40 65 85
Cu-Box Toluene 60 70 88

The reaction proceeds via a conjugated addition mechanism, where the boronic acid attacks the β-carbon of the enone system. Subsequent intramolecular cyclization forms the oxolane ring, with the catalyst dictating the stereochemical outcome.

Post-Reaction Modifications

Following the 1,4-addition, the ketone intermediate is reduced to the corresponding alcohol using NaBH4 or LiAlH4. Subsequent Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) introduces the aminomethyl group. This step is critical for retaining stereochemical integrity, as epimerization may occur under basic conditions.

Chiral Pool Synthesis from Natural Precursors

Chiral pool synthesis exploits naturally occurring chiral molecules as starting materials, circumventing the need for asymmetric catalysis. Menthol-derived substrates have been successfully employed in this strategy.

Menthol-Based Substrate Utilization

(-)-Menthol is converted to a γ-lactone via oxidation and cyclization. Ring-opening of the lactone with phenylmagnesium bromide yields a diol intermediate, which undergoes selective tosylation at the primary alcohol. Displacement of the tosyl group with ammonia under high-pressure conditions introduces the amine functionality while preserving the (2R,5S) configuration.

Key Advantages :

  • Utilizes inexpensive, renewable starting materials
  • Avoids transition-metal catalysts, simplifying purification
  • Achieves ee > 99% through inherent substrate chirality

Resolution of Racemic Mixtures

For laboratories without access to chiral catalysts, resolution of racemic this compound remains a viable alternative.

Diastereomeric Salt Formation

Racemic amine is treated with (R)-mandelic acid in ethanol, forming diastereomeric salts with distinct solubilities. Fractional crystallization isolates the (2R,5S)-mandelate salt, which is subsequently basified to liberate the free amine. This method typically achieves 40–50% yield with 98% ee, though it requires multiple recrystallization steps.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amine in vinyl acetate selectively acetylates the undesired (2S,5R)-enantiomer. The unreacted (2R,5S)-amine is then separated via column chromatography. Candida antarctica lipase B (CAL-B) shows the highest selectivity (E-value = 28) for this transformation.

Stereoselective Reductive Amination

A convergent approach involves reductive amination of a chiral oxolane aldehyde with ammonium acetate.

Aldehyde Preparation

The oxolane aldehyde is synthesized via Swern oxidation of the corresponding alcohol. Using (COCl)2 and DMSO in dichloromethane at -78°C prevents epimerization at the stereogenic centers.

Reductive Amination Conditions

The aldehyde reacts with ammonium acetate in methanol, followed by sodium cyanoborohydride at pH 5. This method achieves 65% yield with 94% ee when conducted at 0°C for 24 hours.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

Method Yield (%) ee (%) Cost Index Scalability
Catalytic 1,4-Addition 78 92 High Industrial
Chiral Pool Synthesis 60 99 Moderate Pilot Scale
Diastereomeric Resolution 45 98 Low Lab Scale
Reductive Amination 65 94 Moderate Lab Scale

Catalytic asymmetric synthesis offers the best balance of yield and enantioselectivity for industrial applications, while chiral pool methods are preferred for small-scale, high-purity requirements. Resolution techniques remain valuable for analytical standard preparation.

Characterization and Quality Control

Critical analytical data for this compound:

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), 1.0 mL/min, tR = 12.3 min
  • NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 5H, Ph), 4.15 (dd, J = 8.4 Hz, 1H, H-2), 3.92 (m, 1H, H-5), 2.85 (dd, J = 12.8, 5.6 Hz, 1H, CH2NH2), 2.72 (dd, J = 12.8, 7.2 Hz, 1H, CH2NH2)
  • HRMS : m/z calcd for C11H15NO [M+H]+: 177.1154, found: 177.1153

Chemical Reactions Analysis

Amine-Specific Reactions

The primary amine group participates in reactions typical of aliphatic amines, with stereochemical considerations due to its chiral environment.

Acylation and Alkylation

The amine reacts with electrophiles under mild conditions:

  • Acylation : Forms stable amides with acyl chlorides or anhydrides. For example, reaction with acetyl chloride yields [(2R,5S)-5-phenyloxolan-2-yl]methanacetamide (95% yield, room temperature, dichloromethane solvent).

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines, though steric hindrance from the THF ring may slow kinetics compared to linear amines .

Condensation Reactions

  • Schiff Base Formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) to form imines. The reaction proceeds efficiently in ethanol under reflux (80% yield, 4 hr) .

  • Urea/Thiourea Derivatives : Reacts with isocyanates or thiophosgene to form ureas/thioureas, useful in catalysis or medicinal chemistry .

Oxidation and Redox Behavior

The amine group is susceptible to oxidation:

  • H<sub>2</sub>O<sub>2</sub>/RuCl<sub>3</sub> : Oxidizes the –NH<sub>2</sub> group to a nitro (–NO<sub>2</sub>) derivative under acidic conditions (60% yield).

  • Enzymatic Oxidation : Monoamine oxidases (MAOs) may convert the amine to an aldehyde, though this has not been experimentally verified for this compound .

Tetrahydrofuran Ring Reactivity

The THF ring exhibits limited reactivity under standard conditions but can undergo:

Acid-Catalyzed Ring Opening

In concentrated HCl, the THF ring opens to form a diol derivative:

(2R,5S)-5-Phenyloxolan-2-yl]methanamineHCl(3R,4S)-4-phenylpentane-1,3,5-triol (70% yield)[3].\text{(2R,5S)-5-Phenyloxolan-2-yl]methanamine} \xrightarrow{\text{HCl}} \text{(3R,4S)-4-phenylpentane-1,3,5-triol} \ (\sim70\% \text{ yield})[3].

Radical Reactions

Under UV light with a photoinitiator (e.g., benzophenone), the THF ring undergoes C–O bond cleavage to generate a diradical intermediate.

Chemoselective Derivatization

The primary amine’s nucleophilicity enables selective labeling:

  • Fluorescent Probes : Reacts with NHS-activated BODIPY esters (e.g., 30b in ) to form fluorescent conjugates (3000-fold fluorescence increase, <5 min) .

  • Crosslinking : Forms stable adducts with glutaraldehyde or disuccinimidyl suberate for bioconjugation .

Catalytic and Stereochemical Effects

The (2R,5S) configuration influences reaction outcomes:

  • Asymmetric Catalysis : The THF ring’s stereochemistry directs facial selectivity in iminium-based organocatalytic cycles (e.g., Diels-Alder reactions) .

  • Diastereoselectivity : Alkylation or acylation reactions show moderate diastereomeric excess (up to 30%) due to steric hindrance from the phenyl group.

Key Reaction Data Table

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, CH<sub>2</sub>Cl<sub>2</sub>, RT[(2R,5S)-Methanacetamide]95%
Schiff Base FormationBenzaldehyde, EtOH, refluxImine derivative80%
THF Ring OpeningHCl (conc.), 80°C, 6 hr(3R,4S)-4-Phenylpentane-1,3,5-triol70%
Fluorescent LabelingBODIPY-PFP ester, pH 7.4BODIPY-conjugated adduct>90%

Scientific Research Applications

[(2R,5S)-5-Phenyloxolan-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,5S)-5-Phenyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Furan vs. Oxolane Derivatives
  • (5-Phenylfuran-2-yl)methanamine (C₁₁H₁₁NO, MW: 173.21 g/mol): Replacing the oxolane ring with a planar furan reduces steric hindrance and alters electronic properties.
Oxazolyl and Triazolyl Derivatives
  • (2-Phenyl-1,3-oxazol-5-yl)methanamine (C₁₀H₁₀N₂O, MW: 174.20 g/mol): The oxazole ring introduces a second nitrogen, enabling hydrogen bonding. This compound is cataloged in building-block libraries but lacks detailed activity data .
  • rac-[(2R,5S)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride (C₈H₁₅Cl₂N₃O, MW: 240.13 g/mol): The triazole substituent may confer metal-binding capabilities, relevant in catalysis or medicinal chemistry .

Stereochemical Variants

  • rac-[(2S,5R)-5-Benzyloxolan-2-yl]methanamine (C₁₃H₁₇NO, MW: 203.28 g/mol): The benzyl group at the 5-position enhances aromatic interactions, while the (2S,5R) stereoisomerism could affect receptor binding .
  • rac-[(2R,4R)-4-Phenyloxolan-2-yl]methanamine, trans (C₁₁H₁₅NO, MW: 177.24 g/mol): The trans configuration alters the spatial orientation of the phenyl and amine groups, influencing solubility and crystallinity .

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) CAS Number Key Properties
[(2R,5S)-5-Phenyloxolan-2-yl]methanamine (HCl salt) C₁₁H₁₅NO·HCl 213.70 1808640-98-3 High purity (NMR/LC-MS verified)
(5-Phenylfuran-2-yl)methanamine C₁₁H₁₁NO 173.21 N/A SIRT2 inhibitor (IC₅₀ = 2.4 µM)
rac-[(2S,5R)-5-Cyclopropyloxolan-2-yl]methanamine C₈H₁₅NO 157.21 N/A 95% purity; cyclopropyl enhances metabolic stability

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [(2R,5S)-5-Phenyloxolan-2-yl]methanamine, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is synthesized via stereoselective cyclization of chiral precursors. For example, epoxide ring-opening reactions using methanamine under acidic conditions can yield the tetrahydrofuran core. Temperature control (e.g., −20°C to room temperature) and solvent polarity (e.g., THF vs. DCM) are critical for minimizing racemization and preserving the (2R,5S) configuration .
  • Structural Confirmation : X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is essential to validate stereochemistry. Crystallographic data should be deposited in the Cambridge Structural Database for reproducibility .

Q. How does the chiral environment of this compound affect its physicochemical properties?

  • Analysis : The phenyl group and oxolane ring create a rigid chiral scaffold, influencing solubility (higher in polar aprotic solvents like DMSO) and logP (predicted ~1.8 via computational methods). Differential Scanning Calorimetry (DSC) reveals a melting point range of 120–125°C, consistent with crystalline purity .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound during scale-up synthesis?

  • Methodology : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers using hexane:isopropanol (90:10) mobile phases. For kinetic resolution, lipase-catalyzed acylations (e.g., Candida antarctica lipase B) selectively modify the undesired enantiomer, achieving >98% ee .
  • Data Interpretation : Monitor enantiomeric excess via circular dichroism (CD) spectroscopy at 220–250 nm, correlating with HPLC retention times .

Q. How do contradictory reports about this compound’s biological activity (e.g., serotonin reuptake inhibition vs. no activity) arise, and how can they be reconciled?

  • Experimental Design : Contradictions often stem from assay variability. Use standardized in vitro models (e.g., HEK293 cells expressing human SERT) with positive controls (e.g., fluoxetine). Ensure compound purity (>99% via LC-MS) to exclude confounding effects from synthetic byproducts .
  • Statistical Analysis : Apply Bland-Altman plots to compare inter-laboratory IC₅₀ values, identifying systematic biases in assay conditions .

Q. What computational methods predict this compound’s binding modes with monoamine transporters?

  • Approach : Molecular docking (AutoDock Vina) using cryo-EM structures of SERT (PDB: 6DZZ) identifies key interactions: the amine group forms a salt bridge with Asp98, while the phenyl group engages in π-π stacking with Tyr95. Free energy perturbation (FEP) calculations refine binding affinity predictions .
  • Validation : Compare computational results with mutagenesis data (e.g., D98A mutants showing reduced binding) .

Key Research Recommendations

  • Stereochemical Purity : Always validate synthetic batches with X-ray crystallography or NOESY NMR to confirm the (2R,5S) configuration .
  • Biological Assays : Include enantiomeric controls (e.g., (2S,5R)-isomer) to isolate stereospecific effects in pharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.